molecular formula C4H2O3 B1216050 2-Keto-3-butynoic acid CAS No. 56842-75-2

2-Keto-3-butynoic acid

Cat. No. B1216050
CAS RN: 56842-75-2
M. Wt: 98.06 g/mol
InChI Key: IWQJHJSBXNPYPP-UHFFFAOYSA-N
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Description

2-Keto-3-butynoic acid, also known as Tetrolic acid, is a short-chain unsaturated carboxylic acid . It is used as a synthon in various reactions, including the cylcoalkylation of phenols to flavones and chromones, and the cyclization of gamma-butyrolactones .


Synthesis Analysis

2-Keto acids, which are key intermediates in amino acid biosynthesis, can be converted to a wide range of chemicals . Various metabolic pathways based on 2-keto acids have been designed and constructed to produce fuels and chemicals . These pathways have demonstrated high potential for novel metabolic routes with high productivity .


Molecular Structure Analysis

The molecular formula of 2-Keto-3-butynoic acid is C4H4O2 . The IUPAC Standard InChIKey is PVEOYINWKBTPIZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

2-Keto acids, such as 2-Keto-3-butynoic acid, are key intermediates in amino acid biosynthesis and can be converted to a wide range of chemicals . They have been used in the production of alcohols, aldehydes, acids, and esters, which are useful as fuels and chemical feedstocks .

Safety And Hazards

2-Keto-3-butynoic acid is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The use of 2-Keto acids, including 2-Keto-3-butynoic acid, in biosynthesis pathways for renewable fuels and chemicals is a promising area of research . The development of these pathways could lead to the production of a wide range of chemicals, contributing to the advancement of renewable replacements for petroleum-based fuels and chemicals .

properties

CAS RN

56842-75-2

Product Name

2-Keto-3-butynoic acid

Molecular Formula

C4H2O3

Molecular Weight

98.06 g/mol

IUPAC Name

2-oxobut-3-ynoic acid

InChI

InChI=1S/C4H2O3/c1-2-3(5)4(6)7/h1H,(H,6,7)

InChI Key

IWQJHJSBXNPYPP-UHFFFAOYSA-N

SMILES

C#CC(=O)C(=O)O

Canonical SMILES

C#CC(=O)C(=O)O

Other CAS RN

56842-75-2

synonyms

2-keto-3-butynoic acid
2-oxo-3-butynoate

Origin of Product

United States

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